N-(2-(diethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-3-21(4-2)15-14-20-19(22)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVJWCYLHNDEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of [1,1’-biphenyl]-4-carboxylic acid with 2-(diethylamino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-(diethylamino)ethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-(2-(diethylamino)ethyl)-[1,1’-biphenyl]-4-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit lipoprotein-associated phospholipase A2, reducing inflammation and preventing the progression of certain diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s key structural elements—the biphenyl core and amide-linked substituents—are shared with several derivatives documented in the literature. Below is a comparative analysis of its structural analogs:
Core Biphenyl Modifications
- Substituent Effects: Fluorine Substitution: Compounds like 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide () exhibit enhanced metabolic stability and binding affinity due to fluorine’s electronegativity and small size. The absence of fluorine in the target compound may reduce its potency but improve synthetic accessibility . The target compound lacks such groups, which may limit its affinity for certain targets .
Amide Side Chain Variations
- Diethylaminoethyl Group: The target compound’s diethylaminoethyl side chain contrasts with bulkier substituents (e.g., cyclooctyl in or tetrahydronaphthalenyl in ). This group likely enhances aqueous solubility via protonation at physiological pH, a property critical for pharmacokinetics .
- Aromatic and Heterocyclic Amines : Compounds like N-(4-acetylphenyl)-[1,1'-biphenyl]-4-carboxamide () and N-(3-ethynylphenyl)-[1,1'-biphenyl]-4-carboxamide () feature aromatic amines, which may confer rigidity and π-π stacking interactions absent in the target compound’s aliphatic side chain .
Physicochemical Properties
Key Observations :
- The target compound’s diethylaminoethyl group reduces logP compared to cyclooctyl derivatives, favoring improved solubility.
Biological Activity
N-(2-(diethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its pharmacological effects, particularly in relation to cancer and parasitic diseases.
Chemical Structure and Properties
The compound features a biphenyl structure with a carboxamide functional group, which is critical for its biological activity. The diethylamino group enhances solubility and may influence the compound's interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 296.41 g/mol |
| Functional Groups | Carboxamide, Diethylamino |
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its potency against several human cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
- HT-29 (colon cancer)
The compound displayed an IC value in the low nanomolar range for some cell lines, indicating strong antiproliferative activity. Notably, it was found to induce apoptosis through the activation of caspase-9 and downregulation of Bcl-2 protein levels, suggesting a mechanism involving the intrinsic apoptotic pathway .
Antiparasitic Activity
In addition to its anticancer properties, this compound has shown promise in antiparasitic applications. Preliminary studies suggest that it may exhibit activity against protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii. The structure-activity relationships indicate that modifications to the biphenyl core can enhance its efficacy against these pathogens .
Structure-Activity Relationships (SAR)
The SAR studies reveal that the presence of specific functional groups significantly impacts the biological activity of this compound. Key findings include:
- Diethylamino Group : Enhances solubility and may improve binding affinity to biological targets.
- Biphenyl Structure : Essential for maintaining the compound's structural integrity and biological effectiveness.
- Carboxamide Functionality : Critical for interaction with enzymes and receptors involved in cancer cell proliferation and survival.
Case Study 1: Anticancer Efficacy
A recent investigation involved treating mice with subcutaneously implanted colon tumors using this compound. The results demonstrated a significant growth delay of approximately five days compared to control groups, highlighting its potential as an effective anticancer agent .
Case Study 2: Antiparasitic Testing
In vitro testing against Toxoplasma gondii showed moderate activity. Further optimization of the chemical structure could lead to enhanced efficacy against this parasite, which remains a significant public health concern .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
